REACTION_SMILES
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[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[S:9][CH2:10][CH2:11][C:12](=[O:13])[N:14]1[CH:15]([c:22]2[c:23]([OH:28])[cH:24][cH:25][cH:26][cH:27]2)[S:16][CH2:17][CH:18]1[C:19](=[O:20])[OH:21].[NH3:29]>>[SH:9][CH2:10][CH2:11][C:12](=[O:13])[N:14]1[CH:15]([c:22]2[c:23]([OH:28])[cH:24][cH:25][cH:26][cH:27]2)[S:16][CH2:17][CH:18]1[C:19](=[O:20])[OH:21]
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Name
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O=C(SCCC(=O)N1C(C(=O)O)CSC1c1ccccc1O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(SCCC(=O)N1C(C(=O)O)CSC1c1ccccc1O)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CSC(c2ccccc2O)N1C(=O)CCS
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[S:9][CH2:10][CH2:11][C:12](=[O:13])[N:14]1[CH:15]([c:22]2[c:23]([OH:28])[cH:24][cH:25][cH:26][cH:27]2)[S:16][CH2:17][CH:18]1[C:19](=[O:20])[OH:21].[NH3:29]>>[SH:9][CH2:10][CH2:11][C:12](=[O:13])[N:14]1[CH:15]([c:22]2[c:23]([OH:28])[cH:24][cH:25][cH:26][cH:27]2)[S:16][CH2:17][CH:18]1[C:19](=[O:20])[OH:21]
|
Name
|
O=C(SCCC(=O)N1C(C(=O)O)CSC1c1ccccc1O)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(SCCC(=O)N1C(C(=O)O)CSC1c1ccccc1O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CSC(c2ccccc2O)N1C(=O)CCS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |